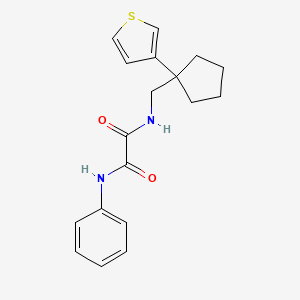

N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide” is a complex organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a cyclopentyl group (a cycloalkane ring with five carbon atoms). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing thiophenes involves the Gewald reaction, which is a condensation reaction between a ketone (or an ester), an α-halogenated carbonyl compound, and elemental sulfur . The phenyl and cyclopentyl groups could potentially be introduced through various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent atoms. The phenyl, thiophene, and cyclopentyl groups would each contribute to the overall structure. The compound’s structure could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the phenyl and thiophene rings could potentially make the compound susceptible to electrophilic aromatic substitution reactions. The cyclopentyl group might also undergo various substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be determined through various experimental techniques .Aplicaciones Científicas De Investigación

a. Anti-Inflammatory Activity: Thiophene derivatives have demonstrated anti-inflammatory effects. They can modulate inflammatory pathways and reduce inflammation-related symptoms.

b. Anti-Psychotic Properties: Certain thiophene-based compounds exhibit anti-psychotic activity. They may influence neurotransmitter systems and help manage psychiatric disorders.

c. Anti-Arrhythmic Effects: Thiophenes have been investigated for their potential to regulate heart rhythm disturbances (arrhythmias). These compounds may interact with ion channels involved in cardiac function.

d. Anti-Anxiety Activity: Some thiophene derivatives possess anxiolytic properties, aiding in anxiety management. They may act on neurotransmitter receptors associated with anxiety pathways.

e. Anti-Fungal Properties: Thiophenes have shown efficacy against fungal infections. They can inhibit fungal growth and may be useful in antifungal drug development.

f. Antioxidant Effects: Certain thiophene compounds act as antioxidants, scavenging free radicals and protecting cells from oxidative damage.

g. Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, potentially influencing hormonal responses and related diseases.

h. Anti-Cancer Potential: Thiophene derivatives have been explored as potential anticancer agents. They can interfere with cancer cell growth, apoptosis, and metastasis.

Material Science Applications

Beyond medicine, thiophenes find applications in material science:

a. Light-Emitting Diodes (LEDs): Thiophene-based compounds contribute to the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in display technologies.

b. Corrosion Inhibition: Thiophenes can act as corrosion inhibitors for metals. They form protective layers on metal surfaces, preventing corrosion.

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c21-16(17(22)20-15-6-2-1-3-7-15)19-13-18(9-4-5-10-18)14-8-11-23-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFRLFIBRDWYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)

![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)

![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)

![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)